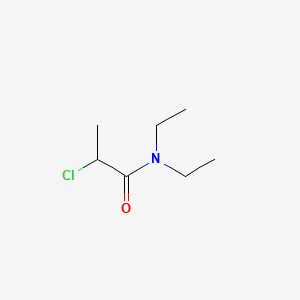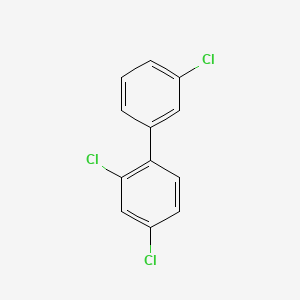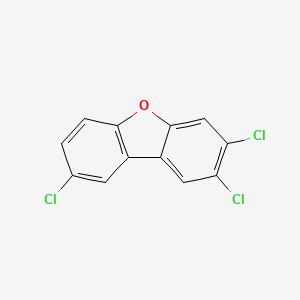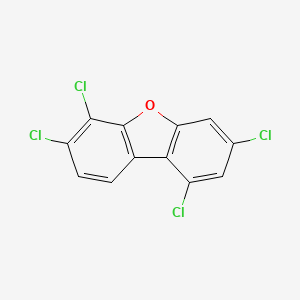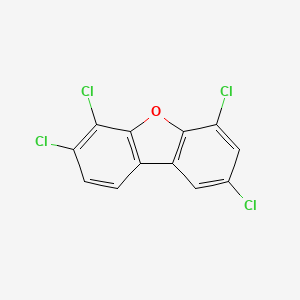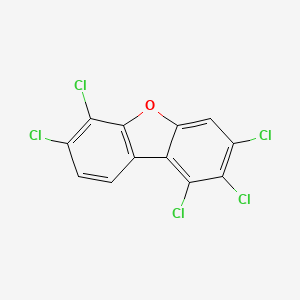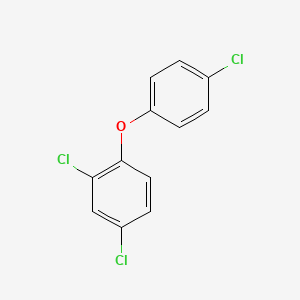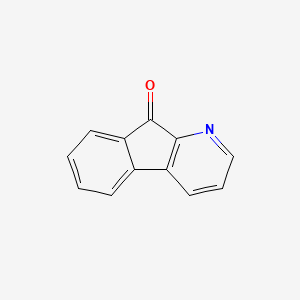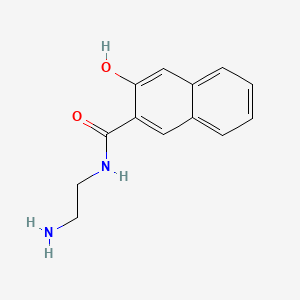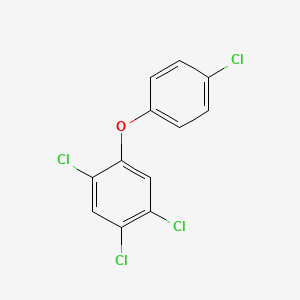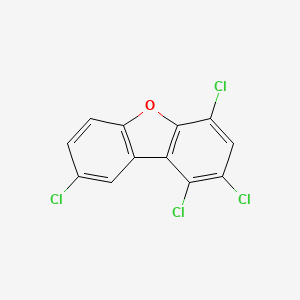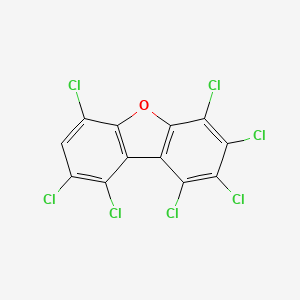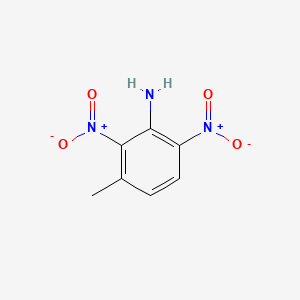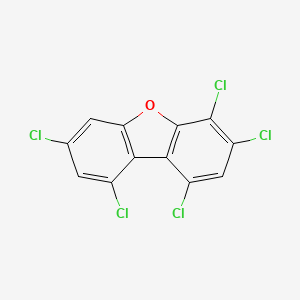
4-(3-Fluoro-4-methoxyphenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-4-methoxyphenyl)phenol is a chemical compound with the CAS Number: 1136617-28-1. It has a molecular weight of 218.23 and its IUPAC name is 3’-fluoro-4’-methoxy [1,1’-biphenyl]-4-ol .
Molecular Structure Analysis
The InChI code for 4-(3-Fluoro-4-methoxyphenyl)phenol is 1S/C13H11FO2/c1-16-13-7-4-10 (8-12 (13)14)9-2-5-11 (15)6-3-9/h2-8,15H,1H3 .Aplicaciones Científicas De Investigación
Application in the Synthesis of Bioactive Natural Products and Conducting Polymers
- Scientific Field: Organic Chemistry
- Summary of the Application: Phenol derivatives like “4-(3-Fluoro-4-methoxyphenyl)phenol” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods of Application: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results or Outcomes: The development of innovative synthetic methods has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Scientific Field: Material Science
- Summary of the Application: m-Aryloxy phenols, a group that includes “4-(3-Fluoro-4-methoxyphenyl)phenol”, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods of Application: They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Results or Outcomes: The use of m-aryloxy phenols in these industries has resulted in improved material properties, including enhanced thermal stability and flame resistance .
Potential Biological Activities
- Scientific Field: Pharmacology
- Summary of the Application: m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Methods of Application: The specific methods of application in this context would depend on the specific biological activity being targeted .
- Results or Outcomes: While the specific outcomes would depend on the context, the potential biological activities of m-aryloxy phenols suggest they could be useful in a variety of therapeutic contexts .
Application in Dermatology
- Scientific Field: Dermatology
- Summary of the Application: 4-Methoxyphenol, a compound similar to “4-(3-Fluoro-4-methoxyphenyl)phenol”, is used in dermatology as a pharmaceutical drug in skin depigmentation .
- Methods of Application: The specific methods of application would depend on the specific dermatological condition being treated .
- Results or Outcomes: The use of 4-Methoxyphenol in dermatology has resulted in improved skin conditions, particularly in terms of skin depigmentation .
Application as Polymerization Inhibitors
- Scientific Field: Polymer Chemistry
- Summary of the Application: 4-Methoxyphenol is used as a polymerization inhibitor, particularly in the radical polymerization of acrylates and styrene monomers .
- Methods of Application: The compound is added during the polymerization process to prevent premature polymerization .
- Results or Outcomes: The use of 4-Methoxyphenol as a polymerization inhibitor has resulted in improved control over the polymerization process .
Application in Antimicrobial Synthesis
- Scientific Field: Medicinal Chemistry
- Summary of the Application: 3-Fluoro-4-methoxybenzoic acid, a compound related to “4-(3-Fluoro-4-methoxyphenyl)phenol”, can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .
- Methods of Application: The specific methods of application would depend on the specific antimicrobial compound being synthesized .
- Results or Outcomes: The use of 3-Fluoro-4-methoxybenzoic acid in the synthesis of antimicrobial compounds has resulted in the production of effective antimicrobial agents .
Application in the Synthesis of Isoxazoles
- Scientific Field: Medicinal Chemistry
- Summary of the Application: A compound similar to “4-(3-Fluoro-4-methoxyphenyl)phenol”, namely “3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl”, has been used in the synthesis of isoxazoles for potential biological applications .
- Methods of Application: The specific methods of application would depend on the specific isoxazole compound being synthesized .
- Results or Outcomes: The use of this compound in the synthesis of isoxazoles has resulted in the production of compounds with significant biological activity .
Application in the Synthesis of Complex m-Aryloxy Phenols
- Scientific Field: Organic Chemistry
- Summary of the Application: A group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, a compound related to "4-(3-Fluoro-4-methoxyphenyl)phenol" .
- Methods of Application: The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
- Results or Outcomes: The use of this method has allowed for the preparation of complex m-aryloxy phenols with functional groups .
Propiedades
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGGNBCHXPPDRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635908 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methoxyphenyl)phenol | |
CAS RN |
1136617-28-1 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

